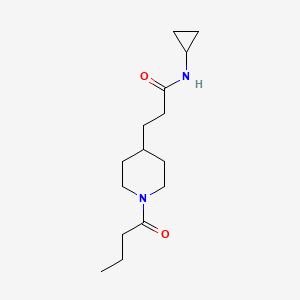![molecular formula C21H27NO2S B4971188 N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as ML239, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and neurodegenerative disease. By inhibiting HSP90, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide may prevent the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. In cancer cells, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent cancer cells from dividing and cause them to die. In neurons, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins, which are mechanisms that contribute to neurodegenerative diseases. In inflammatory cells, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that contribute to inflammation.
实验室实验的优点和局限性
One advantage of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that it is a small molecule that can easily be synthesized and modified to improve its properties. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising candidate for further study. One limitation of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
未来方向
There are several future directions for research on N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, including the following:
1. Further investigation of its mechanism of action and its effects on different cell types and in different disease models.
2. Development of more potent and selective analogs of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide that can be used as therapeutic agents.
3. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a combination therapy with other drugs for cancer and neurodegenerative diseases.
4. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a tool for studying the role of HSP90 in disease.
5. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a small molecule that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HSP90, and it has been shown to have several biochemical and physiological effects. While there are still limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for these diseases.
合成方法
The synthesis of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-methylbenzenethiol with 4-bromo-1-butanol to form 4-(4-methylphenylthio)butan-1-ol. This intermediate is then reacted with 3-chloropropyl isopropyl ether to form N-(3-isopropoxypropyl)-4-(4-methylphenylthio)butanamide, which is then converted to the final product, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, through a series of reactions involving acetic anhydride and sodium hydride.
科学研究应用
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to reduce inflammation in animal models of inflammatory bowel disease.
属性
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-16(2)24-14-4-13-22-21(23)19-9-7-18(8-10-19)15-25-20-11-5-17(3)6-12-20/h5-12,16H,4,13-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNJEXDZIETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-[3-(propan-2-yloxy)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
![methyl 1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4971123.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)

![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)


![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)